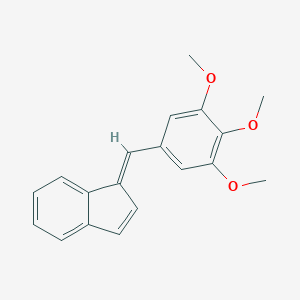
1-(3,4,5-trimethoxybenzylidene)-1H-indene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3,4,5-trimethoxybenzylidene)-1H-indene, also known as TMI or β-TMI, is a synthetic compound that belongs to the family of indene derivatives. It is widely used in scientific research due to its potential application in various fields such as medicine, biochemistry, and material science.
Mechanism Of Action
The mechanism of action of 1-(3,4,5-trimethoxybenzylidene)-1H-indene is not fully understood. However, it has been proposed that 1-(3,4,5-trimethoxybenzylidene)-1H-indene exerts its biological activity by interfering with the function of specific enzymes or proteins. For example, 1-(3,4,5-trimethoxybenzylidene)-1H-indene has been shown to inhibit the activity of the enzyme cyclooxygenase-2, which is involved in the production of inflammatory mediators. 1-(3,4,5-trimethoxybenzylidene)-1H-indene has also been demonstrated to bind to DNA and induce apoptosis in cancer cells.
Biochemical And Physiological Effects
1-(3,4,5-trimethoxybenzylidene)-1H-indene has been shown to exhibit various biochemical and physiological effects. In vitro studies have demonstrated that 1-(3,4,5-trimethoxybenzylidene)-1H-indene can inhibit the proliferation of cancer cells, induce apoptosis, and reduce the production of inflammatory mediators. In vivo studies have shown that 1-(3,4,5-trimethoxybenzylidene)-1H-indene can inhibit the growth of tumors in animal models and reduce the severity of inflammation in animal models of disease. 1-(3,4,5-trimethoxybenzylidene)-1H-indene has also been shown to exhibit antioxidant activity and protect against oxidative stress.
Advantages And Limitations For Lab Experiments
1-(3,4,5-trimethoxybenzylidene)-1H-indene has several advantages for lab experiments. It is readily available, easy to synthesize, and relatively inexpensive. It exhibits low toxicity and high stability, making it suitable for long-term studies. However, 1-(3,4,5-trimethoxybenzylidene)-1H-indene has some limitations. It is poorly soluble in water, which can limit its use in aqueous systems. It also exhibits low bioavailability, which can limit its effectiveness in vivo.
Future Directions
There are several future directions for the study of 1-(3,4,5-trimethoxybenzylidene)-1H-indene. One direction is to explore its potential as a therapeutic agent for cancer treatment. Further studies are needed to elucidate the mechanism of action of 1-(3,4,5-trimethoxybenzylidene)-1H-indene and identify its molecular targets. Another direction is to investigate the use of 1-(3,4,5-trimethoxybenzylidene)-1H-indene as a fluorescent probe for the detection of metal ions in biological systems. Additionally, the development of novel materials based on 1-(3,4,5-trimethoxybenzylidene)-1H-indene could lead to the synthesis of materials with unique properties for various applications.
Synthesis Methods
The synthesis of 1-(3,4,5-trimethoxybenzylidene)-1H-indene involves the condensation reaction between 3,4,5-trimethoxybenzaldehyde and indene in the presence of a catalyst such as p-toluenesulfonic acid. The reaction proceeds under reflux conditions in a solvent such as ethanol or methanol. The resulting product is a yellow crystalline solid that can be purified by recrystallization.
Scientific Research Applications
1-(3,4,5-trimethoxybenzylidene)-1H-indene has been extensively studied for its potential application in various scientific fields. In medicine, 1-(3,4,5-trimethoxybenzylidene)-1H-indene has been shown to exhibit anti-inflammatory, anti-cancer, and anti-viral properties. It has been demonstrated to inhibit the growth of cancer cells in vitro and in vivo, suggesting its potential as a therapeutic agent for cancer treatment. In biochemistry, 1-(3,4,5-trimethoxybenzylidene)-1H-indene has been used as a fluorescent probe for the detection of metal ions such as copper and iron. In material science, 1-(3,4,5-trimethoxybenzylidene)-1H-indene has been employed as a building block for the synthesis of novel organic materials with unique optical and electronic properties.
properties
CAS RN |
2428-31-1 |
|---|---|
Product Name |
1-(3,4,5-trimethoxybenzylidene)-1H-indene |
Molecular Formula |
C19H18O3 |
Molecular Weight |
294.3 g/mol |
IUPAC Name |
(1E)-1-[(3,4,5-trimethoxyphenyl)methylidene]indene |
InChI |
InChI=1S/C19H18O3/c1-20-17-11-13(12-18(21-2)19(17)22-3)10-15-9-8-14-6-4-5-7-16(14)15/h4-12H,1-3H3/b15-10+ |
InChI Key |
VUWQTQJXINKVKM-XNTDXEJSSA-N |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)/C=C/2\C=CC3=CC=CC=C32 |
SMILES |
COC1=CC(=CC(=C1OC)OC)C=C2C=CC3=CC=CC=C32 |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C=C2C=CC3=CC=CC=C32 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



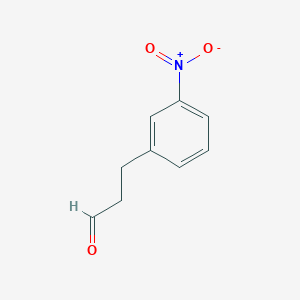
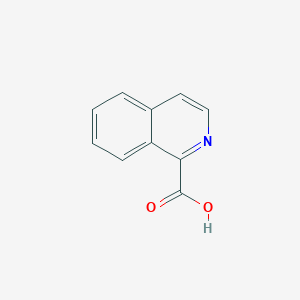
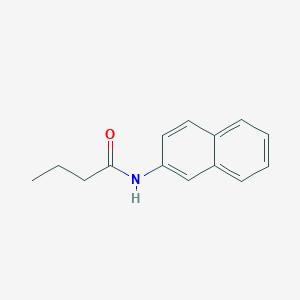
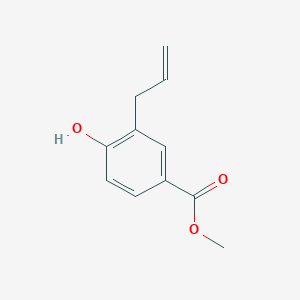


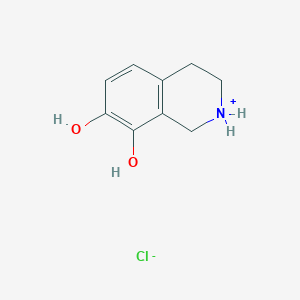
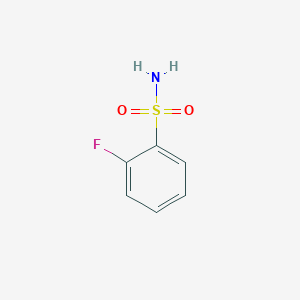


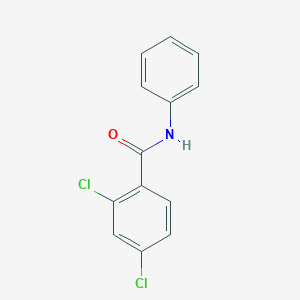

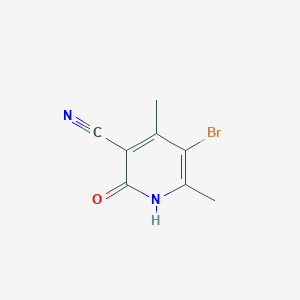
![Piperidine, 1-(1,1-dioxidobenzo[b]thien-3-yl)-](/img/structure/B182590.png)